2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound is a tetrahydrobenzothienopyrimidinone derivative characterized by a 3-chlorobenzylsulfanyl group at position 2 and an ethyl substituent at position 3 of the pyrimidinone core. Its molecular formula is C₂₄H₂₁ClN₂OS₂ (CID 1890644), with a fused bicyclic structure comprising a thieno[2,3-d]pyrimidinone scaffold and a tetrahydrobenzene ring . The synthesis typically involves cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with formamide to form the pyrimidinone core, followed by chlorination (using POCl₃) and subsequent substitution with 3-chlorobenzyl mercaptan .
Properties
CAS No. |
618879-74-6 |
|---|---|
Molecular Formula |
C19H19ClN2OS2 |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H19ClN2OS2/c1-2-22-18(23)16-14-8-3-4-9-15(14)25-17(16)21-19(22)24-11-12-6-5-7-13(20)10-12/h5-7,10H,2-4,8-9,11H2,1H3 |
InChI Key |
JQBWIESZGODXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. One efficient route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines.
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 2 enhance bioactivity but reduce solubility due to increased hydrophobicity .
- Ethyl at position 3 balances steric bulk and metabolic stability compared to bulkier aryl groups (e.g., 4-methylphenyl in ’s analog) .
- Phenoxy vs. sulfanyl substituents: Phenoxy derivatives (e.g., 4-bromophenoxy) exhibit narrower-spectrum antimicrobial activity but higher selectivity .
Research Findings and Pharmacological Profiles
- Antimicrobial Activity : The target compound shows broad-spectrum inhibition against Candida albicans and Aspergillus fumigatus (MIC range: 12.5–25 µg/mL), outperforming its 3-methylbenzyl analog but underperforming relative to dichloro-substituted derivatives .
- Cytotoxicity : In MCF-7 breast cancer cells, the target compound exhibits moderate cytotoxicity (IC₅₀: 18.3 µM), whereas the trifluoromethyl-substituted analog () shows 6-fold higher potency (IC₅₀: 2.8 µM) due to enhanced membrane permeability .
- Solubility-Bioavailability Trade-offs : The ethyl group at position 3 improves metabolic stability (t₁/₂: 4.2 h in human liver microsomes) compared to benzyl or phenyl analogs (t₁/₂: 1.5–2.5 h) but limits aqueous solubility .
Biological Activity
The compound 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- CAS Number : 618879-74-6
This compound features a thienopyrimidine core with a chlorobenzyl sulfanyl substituent and an ethyl group, which contributes to its unique biological properties.
Biological Activities
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have been shown to possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain derivatives demonstrated high efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Thienopyrimidines have been investigated for their potential as anticancer agents. The presence of the thieno moiety enhances their interaction with cellular targets involved in cancer progression. Some derivatives have shown promising results in inhibiting tumor cell proliferation in vitro .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Analgesic Activity : Certain thienopyrimidine derivatives have exhibited analgesic effects comparable to conventional pain relief medications, suggesting their potential use in pain management therapies .
The mechanisms through which 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act by inhibiting specific enzymes that play critical roles in disease processes. For example, some compounds inhibit kinases involved in cancer cell signaling pathways .
- Interaction with Cellular Targets : The compound may bind to various cellular receptors or enzymes that modulate cellular responses to stress or damage .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-tetrahydrobenzothienopyrimidinone, and how can reaction conditions be optimized?
- Methodological Answer : The core synthesis involves cyclocondensation of substituted thienopyrimidine precursors with chlorobenzyl thiols. For example, hydrazine hydrate in pyridine under reflux (25 h) is a key step for introducing sulfanyl groups . Optimization includes solvent selection (dry pyridine for anhydrous conditions), stoichiometric control (excess hydrazine for complete substitution), and crystallization from ethyl acetate for purity. Reaction monitoring via TLC/HPLC is critical to minimize byproducts like unreacted 2-sulfanyl intermediates.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming 3D conformation, as demonstrated for analogous thienopyrimidines (mean C–C bond precision: 0.004 Å; R-factor: <0.07) . Complementary techniques:
- NMR : H/C NMR to verify substituent integration (e.g., 3-chlorobenzyl protons at δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and isotopic patterns (e.g., chlorine’s Cl/Cl split).
- Elemental Analysis : Validate C, H, N, S content within ±0.3% theoretical values .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer : The compound’s solubility is pH-dependent due to the pyrimidinone ring. In polar aprotic solvents (DMSO, DMF), solubility exceeds 50 mg/mL, while aqueous buffers (pH 7.4) require co-solvents (e.g., 10% Tween-80). Stability studies (25°C/60% RH) show <5% degradation over 72 h in dark conditions, but light exposure accelerates decomposition via sulfanyl oxidation .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what docking strategies are effective?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinase targets (e.g., EGFR, VEGFR) prioritizes the thienopyrimidine core’s planar structure for π-π stacking. Key parameters:
- Grid Box : Center on ATP-binding pockets (20 Å).
- Scoring Functions : MM-GBSA for binding affinity validation.
- Ligand Preparation : Protonation states adjusted to physiological pH (e.g., pyrimidinone tautomerization) .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection). Mitigation strategies:
- Standardized Protocols : Use MTT assays with matched positive controls (e.g., doxorubicin for cytotoxicity).
- Dose-Response Curves : 8-point dilutions (0.1–100 µM) to calculate Hill slopes and assess efficacy thresholds.
- Statistical Validation : ANOVA with post-hoc Tukey tests for inter-study reproducibility .
Q. How does substituent variation (e.g., 3-chlorobenzyl vs. 4-fluorophenyl) impact SAR?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-Withdrawing Groups (Cl, CF) : Enhance metabolic stability (t >2 h in microsomes) but reduce solubility.
- Sulfanyl vs. Thioether Linkers : Sulfanyl groups improve kinase inhibition (ΔpIC = 0.8–1.2) due to hydrogen bonding with Serine residues.
- Table : Comparative IC for Analogues
| Substituent | Target (IC, µM) |
|---|---|
| 3-Chlorobenzyl | COX-2: 0.45 |
| 4-Fluorophenyl | EGFR: 1.2 |
| 3-Trifluoromethyl | VEGFR-2: 0.89 |
Q. What are the best practices for scaling up synthesis without compromising yield?
- Methodological Answer : Pilot-scale optimization (10–100 g):
- Flow Chemistry : Continuous reactors reduce exothermic risks during cyclocondensation.
- Catalysis : Pd/C (5% w/w) for selective dehalogenation of byproducts.
- Purification : Flash chromatography (hexane:EtOAc 3:1) over recrystallization for higher throughput .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values across cell lines?
- Methodological Answer : Variability often stems from:
- Cell Membrane Permeability : Use P-glycoprotein inhibitors (e.g., verapamil) in resistant lines (e.g., MCF-7/ADR).
- Redox Interference : Pre-treat cells with NAC (N-acetylcysteine) to neutralize ROS-mediated false positives.
- Reference Standards : Normalize data to cisplatin or tamoxifen in parallel assays .
Key Recommendations
- Synthetic Reproducibility : Validate hydrazine hydrate purity (>99%) to avoid incomplete substitution .
- Biological Assays : Include off-target screening (e.g., hERG binding) early in development .
- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
